4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate

Description

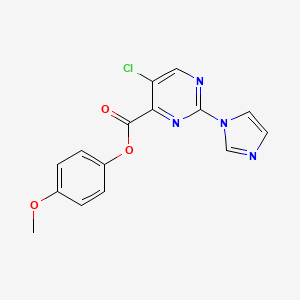

4-Methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and an imidazole ring at position 2. The 4-methoxyphenyl ester group at position 4 contributes to its electronic and steric properties.

Properties

Molecular Formula |

C15H11ClN4O3 |

|---|---|

Molecular Weight |

330.72 g/mol |

IUPAC Name |

(4-methoxyphenyl) 5-chloro-2-imidazol-1-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C15H11ClN4O3/c1-22-10-2-4-11(5-3-10)23-14(21)13-12(16)8-18-15(19-13)20-7-6-17-9-20/h2-9H,1H3 |

InChI Key |

XTSWXXBEHYGUEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-methoxyphenyl with 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylic acid under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in developing new drugs, particularly for treating infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

(a) SBI-115 (Mtolyl 5-Chloro-2-[Ethylsulfonyl]pyrimidine-4-carboxylate)

- Core Structure : Shares the 5-chloropyrimidine backbone but replaces the imidazole substituent with an ethylsulfonyl group at position 2.

- Ester Group : Uses a methyl tolyl (mtolyl) ester instead of 4-methoxyphenyl.

(b) Ethyl 4-(4-Chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 318959-11-4)

- Core Structure : Imidazole ring fused with a pyrimidine-like substituent but lacks the pyrimidine core.

- Substituents : Features a 4-chlorophenyl and trifluoromethyl group on the imidazole, along with an ethyl ester.

- Implications : The trifluoromethyl group enhances metabolic stability, while the ethyl ester reduces steric hindrance compared to the bulkier 4-methoxyphenyl group in the target compound .

Imidazole- and Pyrazole-Containing Derivatives

(a) Pyrazole-Carboximidamide Derivatives ()

- Core Structure : Pyrazole ring substituted with carboximidamide and aryl groups (e.g., methoxy, chloro, bromo).

- Key Differences: While these compounds lack the pyrimidine core, their aryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) mirror the electronic effects seen in the target compound.

(b) Methyl 1-[(6-Methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

- Core Structure : Benzoimidazole linked to a methoxy-methylpyrimidine via a methyl group.

- Implications : Structural isomerism (e.g., position 4 vs. 7 carboxylate) affects molecular planarity and solubility. The pyrimidine’s methoxy and methyl groups may enhance π-π stacking compared to the target’s chlorine and imidazole .

Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Physicochemical Implications |

|---|---|---|---|

| Target Compound | Pyrimidine | 5-Cl, 2-imidazole, 4-methoxyphenyl ester | High polarity due to imidazole; moderate lipophilicity |

| SBI-115 (Mtolyl ester) | Pyrimidine | 5-Cl, 2-ethylsulfonyl, mtolyl ester | Enhanced hydrophobicity; stronger electron withdrawal |

| Ethyl 4-(4-Cl-phenyl)-2-CF3-imidazole-5-carboxylate | Imidazole | 4-Cl-phenyl, 2-CF3, ethyl ester | High metabolic stability; reduced steric bulk |

| Pyrazole-carboximidamide (4-Methoxyphenyl) | Pyrazole | 4-Methoxyphenyl, carboximidamide | Hydrogen-bond donor capacity; lower logP |

Research Findings and Implications

Substituent Effects on Bioactivity

- Chlorine at Position 5 : Enhances electrophilicity and binding to nucleophilic targets (e.g., cysteine residues in enzymes). This is critical in kinase inhibitors .

- Imidazole vs. Sulfonyl Groups : The imidazole in the target compound provides hydrogen-bonding and metal-coordination capabilities, unlike the sulfonyl group in SBI-115, which primarily acts as a hydrophobic anchor .

- Ester Group Variations : The 4-methoxyphenyl ester balances solubility and membrane permeability, whereas ethyl or mtolyl esters prioritize lipophilicity for blood-brain barrier penetration .

Structural Insights from Crystallography

- X-ray studies on analogs (e.g., methyl benzoimidazole carboxylates) reveal that substituent positioning influences molecular packing and crystallinity. For example, steric hindrance from the 4-methoxyphenyl group may reduce crystal symmetry compared to smaller esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.